molecular formula C4H7ClO3 B1355491 2-Chloro-3-methoxypropionic Acid CAS No. 2544-05-0

2-Chloro-3-methoxypropionic Acid

Cat. No. B1355491
CAS RN: 2544-05-0
M. Wt: 138.55 g/mol
InChI Key: SSWGTERYCJZJPQ-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxypropionic Acid, also known by its IUPAC name 2-chloro-3-methoxypropanoic acid, is a chemical compound with the molecular formula C4H7ClO3 . It is a colorless to pale yellow transparent liquid .


Molecular Structure Analysis

The molecular weight of 2-Chloro-3-methoxypropionic Acid is 138.55 g/mol . The InChI code for this compound is 1S/C4H7ClO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) .


Physical And Chemical Properties Analysis

2-Chloro-3-methoxypropionic Acid is a liquid at 20°C . It has a boiling point of 155°C at 25 mmHg . The compound has a specific gravity of 1.30 and a refractive index of 1.45 .

Scientific Research Applications

1. Biosynthetic Pathways for Chemical Production

2-Chloro-3-methoxypropionic acid is studied in the context of biosynthetic pathways for producing chemicals like 3-hydroxypropionic acid. These acids are significant due to their use in synthesizing novel polymer materials and other derivatives. Research focuses on establishing biotechnology routes for production, considering mass and redox balances, and thermodynamic favorability (Jiang, Meng, & Xian, 2009).

2. Microbial Production Enhancements

The compound is relevant in studies aimed at enhancing microbial production of chemicals like 3-hydroxypropionic acid. By manipulating microbial pathways, it's possible to achieve more efficient production processes, which is crucial for the commercial viability of these biologically-produced chemicals (Kumar, Ashok, & Park, 2013).

3. Radical Reactions in Chemical Synthesis

2-Chloro-3-methoxypropionic acid also plays a role in free-radical reactions, particularly in the synthesis of specific propionic acids and their derivatives. These reactions and the resulting products have potential applications in various chemical synthesis processes (Ogibin, Il'ina, & Nikishin, 1967).

4. Analyzing By-Products in Chemical Synthesis

The compound is used in research focusing on the analysis and understanding of by-products in chemical syntheses, such as in the creation of N-Benzyl-2-bromo-3-methoxypropionamide. This kind of study is vital for improving the purity and efficiency of chemical manufacturing processes (Li Yong, 2013).

5. Applications in Microbial Reduction Processes

The compound is significant in the microbial reduction of specific esters, leading to the production of enantiomerically pure chlorohydroxyesters. This process has applications in creating high-stereospecificity compounds, which are important in various chemical synthesis applications (Cabon et al., 1992).

6. Electrochemical Studies

2-Chloro-3-methoxypropionic acid is involved in electrochemical studies, particularly in the electrolysis of certain acids leading to potential rearrangement of free radicals. This research has implications for understanding and developing new electrochemical processes (Breederveld & Kooyman, 2010).

Safety And Hazards

2-Chloro-3-methoxypropionic Acid is classified as dangerous and hazardous. It can cause severe skin burns and eye damage. It may also be corrosive to metals . The compound should be stored in a corrosion-resistant or corrosion-resistant lined container . It should be kept locked up for safety .

properties

IUPAC Name

2-chloro-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWGTERYCJZJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558220
Record name 2-Chloro-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxypropionic Acid

CAS RN

2544-05-0
Record name 2-Chloro-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxypropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VN Kost, TT Sidorova, RK Freidlina… - Bulletin of the Academy …, 1959 - Springer
… By the chlorination of l,l-dichloro-3-methoxy~1-propene in a formic acid medium, 2-chloro-3-methoxypropionic acid was obtained in 60% yield; when the same reaction is earrtedout In a …
Number of citations: 3 link.springer.com
AN Nesmeianov, VN Kost, TT Vasil'eva… - Bulletin of the Academy …, 1958 - Springer
… Preparation of 2-Chloro-3-methoxypropionic Acid from 1,1-Dichloro-3-methoxypropene. … acetic acid at 30 gave 7 g (25.2%) of 2-chloro-3-methoxypropionic acid, bp 79 (1.5 ram); n~ 1,…
Number of citations: 3 link.springer.com

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